molecular formula C25H26O4 B047617 (2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol CAS No. 113666-58-3

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol

Cat. No.: B047617
CAS No.: 113666-58-3
M. Wt: 390.5 g/mol
InChI Key: ZEKMSUOPBVWQAL-SMIHKQSGSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trityl chloride (triphenylmethyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: NaOMe, HCl

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL-2-DEOXY-5-O-TRIPHENYLMETHYL-alpha-D-THREO-PENTOFURANOSIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the triphenylmethyl group provides steric hindrance, influencing the compound’s behavior in chemical reactions .

Properties

IUPAC Name

(2R,3R,5S)-5-methoxy-2-(trityloxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O4/c1-27-24-17-22(26)23(29-24)18-28-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-24,26H,17-18H2,1H3/t22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKMSUOPBVWQAL-SMIHKQSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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